An In-depth Technical Guide to 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogues to project its chemical and physical properties, propose a viable synthetic route, and discuss its potential applications. All data derived from analogous compounds are clearly indicated.
Molecular Overview and Structural Analogs
2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline belongs to the class of halogenated N-furfuryl anilines. Its structure incorporates a brominated and methylated aniline core, N-substituted with a furan-2-ylmethyl group. This combination of a reactive bromine atom, a nucleophilic secondary amine, and the versatile furan moiety makes it a promising scaffold for further chemical elaboration.
The furan ring, in particular, is a well-established pharmacophore found in numerous bioactive compounds, contributing to a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom onto the aniline ring is expected to modulate the electronic and lipophilic characteristics of the molecule, potentially leading to distinct biological activities.[1]
Given the scarcity of direct data, this guide will draw parallels from the following key structural analogs for which data is available:
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2-Bromo-5-methylaniline: The core aniline precursor.
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2-Bromo-N-(furan-2-ylmethyl)-4-methylaniline: A constitutional isomer.
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4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline: A related brominated N-furfuryl aniline derivative.
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Other isomers of bromo-methylaniline.
Predicted Chemical and Physical Properties
The following tables summarize the known properties of key precursors and analogs, which can be used to estimate the properties of 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline.
Table 1: Properties of the Aniline Precursor
| Property | Value for 2-Bromo-5-methylaniline | Source(s) |
| CAS Number | 53078-85-6 | [3][4][5] |
| Molecular Formula | C₇H₈BrN | [3][4][5] |
| Molecular Weight | 186.05 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Density | 1.486 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.603 | [3] |
| Storage Temperature | 2-8°C | [3] |
Table 2: Properties of Isomeric and Related N-Furfuryl Anilines
| Property | Value for 2-Bromo-N-(furan-2-ylmethyl)-4-methylaniline | Value for 4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline | Source(s) |
| CAS Number | 1019587-85-9 | 1019576-45-4 | [6][7] |
| Molecular Formula | C₁₂H₁₂BrNO | C₁₂H₁₂BrNO | [6][7] |
| Molecular Weight | 266.13 g/mol | 266.13 g/mol | [6][7] |
| XLogP3-AA | 3.6 | 3.6 | [6][7] |
Based on these analogs, 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is predicted to be a solid or a high-boiling liquid at room temperature, with a molecular weight of approximately 266.13 g/mol . Its lipophilicity, as indicated by the XLogP3 value, is expected to be in a range suitable for potential drug candidates.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is via a one-pot reductive amination reaction. This widely used method involves the condensation of an aniline with an aldehyde to form a Schiff base, which is then reduced in situ to the desired secondary amine.[1]
The proposed starting materials are 2-bromo-5-methylaniline and furfural.
Step-by-Step Protocol:
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Schiff Base Formation: To a solution of 2-bromo-5-methylaniline (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add furfural (1.0 equivalent).
-
In Situ Reduction: After stirring for a period to allow for the formation of the imine intermediate, a reducing agent such as sodium borohydride (NaBH₄) is carefully added in portions.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline.
Reactivity and Potential for Further Derivatization
The chemical structure of 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline offers several sites for further chemical modification, making it a versatile intermediate.
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N-Alkylation/Acylation: The secondary amine is nucleophilic and can undergo further alkylation or acylation reactions.
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Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
-
Electrophilic Aromatic Substitution: The electron-rich furan ring is susceptible to electrophilic substitution reactions.
-
Diels-Alder Reaction: The furan moiety can participate as a diene in Diels-Alder reactions, providing a route to complex polycyclic structures.
Potential Applications in Research and Drug Development
Halogenated anilines are valuable building blocks in organic synthesis and are crucial intermediates in the production of pharmaceuticals and agrochemicals.[8][9] The incorporation of both a bromine atom and a furan ring suggests several potential applications for 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline.
-
Medicinal Chemistry: The furan scaffold is present in numerous bioactive compounds with activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Furan derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[10] The bromo-aniline portion can be used to further functionalize the molecule to optimize its biological activity.
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Materials Science: The unique electronic and structural properties imparted by the fluorine and bromine atoms in similar halogenated anilines make them candidates for use in materials science.[8] These properties can influence the electronic, optical, and thermal characteristics of polymers and other advanced materials.
Safety and Handling
Detailed safety information for 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is not available. However, based on the safety data for its precursor, 2-bromo-5-methylaniline, and other related compounds, the following precautions should be taken:
-
Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4] May cause skin and eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[11][12] Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[12]
It is imperative to consult the specific Safety Data Sheet (SDS) upon acquisition of this compound and to handle it in a well-ventilated fume hood.
Conclusion
2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is a structurally interesting molecule with significant potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be inferred from its structural analogs. The proposed synthetic route via reductive amination offers a straightforward method for its preparation, opening the door for further exploration of its chemical space and biological activities. As with any novel chemical entity, appropriate safety precautions must be observed during its handling and use.
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